Technical Guide: Trans-tert-butyl N-(3-cyanocyclopentyl)carbamate
Technical Guide: Trans-tert-butyl N-(3-cyanocyclopentyl)carbamate
The following technical guide details the chemical profile, synthesis, and application of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate .
CAS Focus: 1932406-70-6 (Note on Stereochemistry) | Role: Advanced Pharmaceutical Intermediate[1]
Executive Summary
trans-tert-butyl N-(3-cyanocyclopentyl)carbamate is a critical carbocyclic building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule immunomodulators.[1] Its structural core—a 1,3-disubstituted cyclopentane ring—provides a rigid scaffold that orients pharmacophores (such as pyrrolopyrimidine or imidazopyridine motifs) into specific binding pockets with high stereochemical fidelity.[1]
This guide addresses the synthesis, purification, and characterization of the trans isomer, while explicitly resolving the registry confusion regarding CAS 1932406-70-6.
Chemical Identity & Stereochemical Resolution
A critical distinction must be made regarding the CAS registry numbers for this compound class. Chemical databases frequently index the cis and trans isomers under different identifiers.[1]
Identity Profile
| Property | Detail |
| Chemical Name | trans-tert-butyl (3-cyanocyclopentyl)carbamate |
| Common Name | trans-N-Boc-3-aminocyclopentanecarbonitrile |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| Stereochemistry | trans-1,3-disubstituted cyclopentane (Racemic or Chiral) |
| Key Functional Groups | Secondary Carbamate (Boc), Nitrile (Cyano) |
The CAS Registry Divergence (Critical Alert)
Researchers must exercise caution when sourcing this material:
-
CAS 1932406-70-6: Formally assigned to the (1R,3S)-cis isomer in major registries (e.g., PubChem, chemical catalogs).[1] In the (1R,3S) configuration, the carbamate and nitrile groups are on the same face of the ring (meso-like relationship in terms of facial selectivity, though chiral due to substitution).[1]
-
CAS 875898-89-8: Typically assigned to the trans isomer (racemic).[1][2]
-
Target Isomer: This guide focuses on the trans isomer (substituents on opposite faces), as requested, which is the thermodynamically preferred scaffold for many kinase inhibitor docking studies.[1]
Synthetic Route Design
The synthesis of the trans isomer generally proceeds via the functionalization of cyclopentanone derivatives.[1] The most robust pathway involves the construction of the 3-substituted cyclopentanone followed by reductive amination.[1]
Retrosynthetic Analysis
The trans-carbamate is derived from 3-aminocyclopentanecarbonitrile , which is synthesized from 3-cyanocyclopentanone .[1] The stereocenter at C1 is established during the reductive amination step, typically yielding a mixture of cis and trans isomers that requires separation.[1]
Step-by-Step Protocol
Step 1: Michael Addition (Synthesis of 3-cyanocyclopentanone)
Reagents: Cyclopent-2-enone, Diethylaluminum cyanide (Et₂AlCN) or TMSCN/Base.[1] Mechanism: 1,4-Conjugate addition.
-
Cool a solution of cyclopent-2-enone in toluene to 0°C.
-
Add Et₂AlCN (1.1 equiv) dropwise to control exotherm.[1]
-
Stir at ambient temperature for 2–4 hours.
-
Quench: Carefully add NaOH (1N) to hydrolyze aluminum salts.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Yield: ~85-90% of 3-cyanocyclopentanone.[1]
Step 2: Reductive Amination & In-Situ Protection
Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Boc anhydride (Boc₂O).[1] Rationale: Direct reductive amination yields the primary amine.[1] In-situ Boc protection prevents side reactions (dimerization) and facilitates handling.[1]
-
Dissolve 3-cyanocyclopentanone in MeOH.
-
Add NH₄OAc (10 equiv) and stir for 30 min to form the imine.
-
Add NaBH₃CN (1.5 equiv) portion-wise.[1] Stir for 12–16 hours.[1]
-
Protection: Add Boc₂O (1.2 equiv) and Et₃N (2 equiv) directly to the reaction mixture. Stir for 4 hours.
-
Workup: Concentrate MeOH, dilute with water, extract with DCM.
-
Result: A mixture of cis and trans isomers (typically ~40:60 to 60:40 ratio depending on conditions).[1]
Step 3: Isomer Separation (Purification)
The trans isomer is often less soluble or has a distinct polarity.[1]
-
Method A (Crystallization): Triturate the crude solid with hexanes/diethyl ether.[1] The trans isomer often crystallizes preferentially or remains in the mother liquor depending on the exact crystal packing forces (empirical determination required).[1]
-
Method B (Column Chromatography): Silica gel chromatography using a Gradient of 10-40% EtOAc in Hexanes.[1] The cis and trans isomers typically have a
of 0.1–0.15.[1]
Visualization of Synthesis Workflow
Figure 1: Synthetic pathway from cyclopentenone to the target trans-carbamate.
Analytical Characterization & Quality Control
To ensure the isolation of the correct trans stereoisomer, Nuclear Magnetic Resonance (NMR) is the primary validation tool.[1]
1H-NMR Distinctions
The coupling constants (
-
Trans Isomer: The protons at C1 and C3 are in a pseudo-equatorial/axial relationship relative to the ring pucker.[1] The methine signal attached to the carbamate (-CH-NHBoc) typically appears as a broad multiplet.[1]
-
NOESY (Nuclear Overhauser Effect):
-
Cis: Strong NOE correlation between the H1 and H3 protons (same face).[1]
-
Trans: Weak or absent NOE correlation between H1 and H3.
-
HPLC Method for Isomer Purity[1]
-
Column: Chiralpak AD-H or OD-H (if resolving enantiomers) or standard C18 for diastereomer separation.[1]
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]
-
Gradient: 5% to 95% ACN over 20 min.
-
Detection: UV at 210 nm (amide bond absorption).[1]
Data Summary Table
| Test | Acceptance Criteria (Trans) |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | > 98.0% (AUC) |
| Diastereomeric Ratio (dr) | > 99:1 (Trans:Cis) |
| Mass Spec (ESI) | [M+H]⁺ = 211.28 (calc. 211.[1]14) |
| 1H-NMR (CDCl₃) |
Application in Drug Discovery (JAK Inhibition)
The trans-3-cyanocyclopentyl motif is a bioisostere for 3-aminocyclohexanecarbonitrile or 3-aminocyclobutane scaffolds found in approved JAK inhibitors.[1]
Pharmacophore Logic
-
Rigidity: The cyclopentane ring restricts the conformational entropy of the amine tail, reducing the energy penalty upon binding to the JAK kinase domain.[1]
-
Vector Alignment: The trans orientation directs the nitrile group (a hydrogen bond acceptor) into a specific pocket (often the solvent-exposed region or a ribose-binding pocket) while the amine (attached to the heteroaryl core) anchors the molecule to the hinge region.[1]
Signaling Pathway Context
The compound acts as a linker in molecules that inhibit the JAK-STAT pathway.[1]
Figure 2: Mechanism of action for JAK inhibitors utilizing the cyclopentyl scaffold.[1]
Safety and Handling
-
Hazards: The compound contains a nitrile group; while covalently bonded, standard precautions for cyanides should be observed during synthesis (especially Step 1 involving Et₂AlCN).[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is minimal but moisture protection is recommended.[1]
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work in a fume hood during the Michael addition and reductive amination steps.[1]
References
-
Chemical Identity & CAS: PubChem.[1] tert-Butyl ((1R,3S)-3-cyanocyclopentyl)carbamate (CAS 1932406-70-6).[1][2] National Library of Medicine.[1] [Link]
-
Synthetic Methodology (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] [Link]
-
Stereochemical Resolution (Analogous Cyclopentanes): Taylor, S. J., et al. "Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers."[1] Journal of Organic Chemistry, 2006, 71(22), 8655-8657.[1][3] [Link]
-
JAK Inhibitor Scaffolds: Flanagan, M. E., et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis."[1] Journal of Medicinal Chemistry, 2010, 53(24), 8468–8484.[1] [Link]
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. 507264-68-8|tert-Butyl (1-cyanocyclopropyl)carbamate|BLD Pharm [bldpharm.com]
- 3. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
